molecular formula C20H20N4OS B7686362 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

Cat. No. B7686362
M. Wt: 364.5 g/mol
InChI Key: IDKPMWXRCBEYSL-UHFFFAOYSA-N
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Description

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as BMQ, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. BMQ is a selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can lead to changes in cellular function and behavior .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide . These factors can include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .

properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-4-10-24-19-15(12-14-8-5-7-13(2)17(14)21-19)18(23-24)22-20(25)16-9-6-11-26-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKPMWXRCBEYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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